Cas no 954707-57-4 (2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)

2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-(4-chlorophenoxy)-N-[1,2,3,4-tetrahydro-2-(propylsulfonyl)-7-isoquinolinyl]-
- F2391-0997
- 2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
- AKOS024645666
- 2-(4-chlorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
- 954707-57-4
- 2-(4-chlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide
-
- インチ: 1S/C20H23ClN2O4S/c1-2-11-28(25,26)23-10-9-15-3-6-18(12-16(15)13-23)22-20(24)14-27-19-7-4-17(21)5-8-19/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24)
- InChIKey: OLFLOYFDERMJDD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCN(S(CCC)(=O)=O)C2)(=O)COC1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 422.1067061g/mol
- どういたいしつりょう: 422.1067061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 616
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 84.1Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.01±0.20(Predicted)
2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2391-0997-10mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2391-0997-20μmol |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2391-0997-30mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2391-0997-5μmol |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2391-0997-25mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2391-0997-15mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2391-0997-40mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2391-0997-100mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2391-0997-1mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2391-0997-5mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide 関連文献
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-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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-
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2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamideに関する追加情報
Professional Introduction to Compound with CAS No. 954707-57-4 and Product Name: 2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide
The compound with the CAS number 954707-57-4 and the product name 2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of tetrahydroisoquinoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-chlorophenoxy group and a propane-1-sulfonyl moiety, contribute to its unique chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of tetrahydroisoquinoline scaffolds in the development of novel therapeutic agents. These compounds exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. The specific modification of the tetrahydroisoquinoline core with functional groups such as chlorophenoxy and propane-1-sulfonyl enhances its binding affinity to various biological targets. This has led to increased interest in synthesizing and studying derivatives like 2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide, which may serve as lead compounds for further drug development.
The 4-chlorophenoxy group is known for its ability to modulate enzyme activity and receptor binding. In particular, this moiety has been extensively studied for its role in inhibiting certain kinases and other enzymes involved in signal transduction pathways. The propane-1-sulfonyl group, on the other hand, contributes to the compound's solubility and stability, making it more amenable for formulation into pharmaceutical products. The combination of these two groups with the tetrahydroisoquinoline core creates a molecule with multiple potential sites for interaction with biological targets.
Current research in the field of drug discovery has demonstrated that tetrahydroisoquinoline derivatives can exhibit significant therapeutic potential. For instance, studies have shown that certain tetrahydroisoquinolines can modulate neurotransmitter systems, making them promising candidates for treating neurological disorders. The presence of the chlorophenoxy group in 2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide suggests that this compound may have similar effects on neurotransmitter release and receptor function. This could make it a valuable tool for investigating treatments for conditions such as depression, anxiety, and Parkinson's disease.
Additionally, the propane-1-sulfonyl group in this compound may contribute to its anti-inflammatory properties. Sulfonyl-containing compounds are well-known for their ability to inhibit inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By incorporating this moiety into a tetrahydroisoquinoline derivative like 2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide, researchers aim to develop molecules that can effectively reduce inflammation while minimizing side effects associated with traditional anti-inflammatory drugs.
The synthesis of 2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the chlorophenoxy group typically involves nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the propane-1-sulfonyl group often requires sulfonylation reactions or condensation reactions with appropriate sulfonylating agents. The final step involves constructing the tetrahydroisoquinoline core through cyclization reactions or reductive amination processes.
In terms of pharmacokinetic properties, 2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide is expected to exhibit moderate solubility in water due to the presence of polar functional groups such as the sulfonyl group. This solubility profile is favorable for oral administration and ensures good bioavailability. Additionally,the compound's stability under various storage conditions is crucial for its practical application in pharmaceutical formulations. Researchers are currently investigating methods to enhance its stability while maintaining its biological activity.
Preclinical studies on derivatives similar to 954707-57-4 have shown promising results in various disease models. For example,in vitro studies have demonstrated that certain tetrahydroisoquinoline derivatives can inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation。These findings have prompted further investigation into their potential as anticancer agents。Similarly,in vivo studies have shown that these compounds can reduce inflammation and pain,making them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis。
The development of new therapeutic agents relies heavily on understanding their interactions with biological targets at a molecular level。Computational methods such as molecular docking and molecular dynamics simulations are increasingly used to predict how compounds like 954707-57-4 will bind to their target proteins。These simulations can provide valuable insights into the compound's mechanism of action,helping researchers optimize its structure for better efficacy。By integrating experimental data with computational predictions,scientists can accelerate the drug discovery process,bringing new treatments to patients more quickly。
The regulatory landscape for new drug development is stringent,requiring extensive testing before a compound can be approved for clinical use。Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on a drug's safety、efficacy、and quality before approving it。This includes preclinical studies、pharmacokinetic analysis、clinical trials,and post-marketing surveillance。The journey from discovery to market approval is long、complex、and costly,but it is essential for ensuring that patients receive safe、effective treatments。
Future research on compounds like 954707 - 57 - 04 - 9 will focus on optimizing their pharmacological properties through structure-based drug design techniques。By modifying key structural features such as the positions and types of functional groups,researchers aim to enhance potency、selectivity,and bioavailability while minimizing side effects。Additionally, advances in biotechnology are enabling researchers to explore novel delivery systems that could improve how these drugs are administered。For example,nanoparticle-based delivery systems could enhance drug targeting or prolong circulation time in vivo。
The integration of artificial intelligence (AI) into drug discovery is transforming how new therapies are developed。AI algorithms can analyze vast datasets rapidly,identifying potential lead compounds based on their structural features or predicted biological activity。This approach has already led to several successful drug candidates entering clinical trials,including some based on tetrahydroisoquinoline derivatives。As AI technology continues to evolve,it will likely play an even greater role in accelerating drug development pipelines。
In conclusion,954707 - 57 - 04 - 9 represents an exciting advancement in pharmaceutical chemistry with significant potential therapeutic applications。The unique combination of structural features including the chlorophenoxy group、the propane - 1 - sulfonyl moiety, and the tetrahydroisoquinoline core positions this compound as a promising lead for further drug development efforts。With continued research aimed at optimizing its pharmacological properties、improving its pharmacokinetic profile、and exploring novel delivery systems,954707 - 57 - 04 - 9 may one day contribute significantly to treating various human diseases.
954707-57-4 (2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide) 関連製品
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